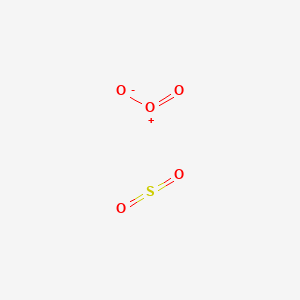
Ozone;sulfur dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ozone;sulfur dioxide is a compound formed by combining equal parts of ozone (O₃) and sulfur dioxide (SO₂) Ozone is a triatomic molecule consisting of three oxygen atoms, known for its strong oxidizing properties Sulfur dioxide is a colorless gas with a pungent odor, commonly produced by volcanic activity and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ozone mixed with sulfur dioxide can be achieved through the simultaneous generation of both gases in a controlled environment. One method involves the use of mud-phosphorus slurry to produce ozone, which is then mixed with sulfur dioxide. The reaction conditions include a temperature of 60°C, a solid-liquid ratio of 5.0 g/40 mL, and an oxygen content of 30% . Another method involves the use of steel slag slurry combined with ozone oxidation for the simultaneous removal of sulfur dioxide and nitrogen oxides .
Industrial Production Methods: Industrial production of ozone mixed with sulfur dioxide typically involves the use of advanced oxidation processes. These processes utilize ozone generators and sulfur dioxide sources to create the compound in a controlled manner. The generated ozone is then mixed with sulfur dioxide in specific ratios to achieve the desired concentration.
Analyse Des Réactions Chimiques
Types of Reactions: Ozone mixed with sulfur dioxide undergoes various chemical reactions, primarily oxidation and reduction reactions. The compound can participate in heterogeneous oxidation reactions on aerosol surfaces, leading to the formation of sulfuric acid or sulfate . Additionally, ozone can react with sulfur dioxide in aqueous solutions, resulting in the formation of sulfuric acid and other oxidation products .
Common Reagents and Conditions: Common reagents used in reactions involving ozone mixed with sulfur dioxide include water, hydrogen peroxide, and nitrogen dioxide. The reactions typically occur under conditions that favor the formation of oxidized products, such as elevated temperatures and the presence of catalysts.
Major Products Formed: The major products formed from the reactions of ozone mixed with sulfur dioxide include sulfuric acid, sulfates, and other oxidized sulfur compounds. These products are significant in various environmental and industrial processes.
Applications De Recherche Scientifique
Chemistry: In chemistry, ozone mixed with sulfur dioxide is used in studies related to atmospheric chemistry and pollution control. The compound’s ability to undergo oxidation reactions makes it valuable in understanding the formation of secondary pollutants and the mechanisms of air pollution .
Biology and Medicine: In biology and medicine, the compound is studied for its potential therapeutic applications. Ozone therapy, which involves the use of ozone, has been explored for its immunomodulatory effects and potential benefits in treating various diseases .
Industry: In the industrial sector, ozone mixed with sulfur dioxide is used in processes such as flue gas desulfurization and denitrification. The compound’s strong oxidizing properties make it effective in removing pollutants from industrial emissions .
Mécanisme D'action
The mechanism of action of ozone mixed with sulfur dioxide involves the generation of reactive oxygen species (ROS) and the subsequent oxidation of sulfur dioxide. The ROS, such as hydroxyl radicals, are highly reactive and can oxidize sulfur dioxide to form sulfuric acid and other oxidized products . The molecular targets and pathways involved in this process include the activation of nuclear transcription factors and the modulation of oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ozone mixed with sulfur dioxide include other ozone-based oxidizing agents and sulfur compounds. Examples include ozone mixed with nitrogen oxides, ozone mixed with volatile organic compounds, and sulfur trioxide.
Uniqueness: The uniqueness of ozone mixed with sulfur dioxide lies in its ability to simultaneously oxidize sulfur dioxide and other pollutants. This dual functionality makes it a valuable compound in environmental and industrial applications, particularly in pollution control and air quality management .
Conclusion
Ozone;sulfur dioxide is a compound with significant potential in various scientific and industrial fields. Its strong oxidizing properties and ability to undergo diverse chemical reactions make it valuable in atmospheric chemistry, pollution control, and therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in research and industry.
Propriétés
Numéro CAS |
37341-22-3 |
|---|---|
Formule moléculaire |
O5S |
Poids moléculaire |
112.06 g/mol |
Nom IUPAC |
ozone;sulfur dioxide |
InChI |
InChI=1S/O3.O2S/c2*1-3-2 |
Clé InChI |
JTFIBYKYPULNEJ-UHFFFAOYSA-N |
SMILES |
[O-][O+]=O.O=S=O |
SMILES canonique |
[O-][O+]=O.O=S=O |
Key on ui other cas no. |
37341-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















